8-Hydroxy-2-tetralone

Catalog No.
S708783
CAS No.
53568-05-1
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-2-tetralone

CAS Number

53568-05-1

Product Name

8-Hydroxy-2-tetralone

IUPAC Name

8-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2

InChI Key

NDUSBJBOSIRESA-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C(=CC=C2)O

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)O

8-Hydroxy-2-tetralone is a bicyclic aromatic ketone characterized by a hydroxyl group at the C8 position and a reactive ketone at C2. In industrial and medicinal chemistry, it is primarily procured as the direct synthetic precursor for 8-substituted 2-aminotetralins via reductive amination. Its most prominent downstream product is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the gold-standard reference agonist for the 5-HT1A serotonin receptor. The compound's pre-installed C8 phenolic hydroxyl group bypasses the need for harsh downstream demethylation steps, making it a highly efficient, scalable building block for central nervous system (CNS) drug discovery, photoaffinity label synthesis, and the development of CXCR4 chemokine receptor antagonists [1].

Procuring positional isomers such as 5-hydroxy-2-tetralone or 7-hydroxy-2-tetralone as substitutes will result in complete pharmacological failure for target applications. The regiochemistry of the hydroxyl group strictly dictates the receptor binding profile of the resulting aminotetralin. For example, reductive amination of 7-hydroxy-2-tetralone yields 7-OH-DPAT, which is a potent dopamine D2/D3 receptor agonist with negligible serotonergic activity. In contrast, 8-hydroxy-2-tetralone yields 8-OH-DPAT, which exhibits a ~100-fold selectivity for the 5-HT1A serotonin receptor over D2/D3 receptors. Furthermore, substituting with 8-methoxy-2-tetralone introduces a mandatory, yield-reducing demethylation step (often requiring cryogenic BBr3) post-amination, significantly complicating scale-up and reducing overall throughput [1].

Pharmacological Targeting: Regioselective Control of Receptor Affinity

The primary procurement driver for 8-hydroxy-2-tetralone is its ability to direct downstream receptor selectivity. When subjected to reductive amination with di-n-propylamine, it yields 8-OH-DPAT, which demonstrates ~100-fold selectivity for human 5-HT1A receptors over D2/D3 receptors. Conversely, starting from the comparator 7-hydroxy-2-tetralone yields 7-OH-DPAT, which completely inverts this profile, acting as a selective D2/D3 agonist. This absolute divergence means that the C8-hydroxyl precursor is non-negotiable for serotonergic drug development [1].

Evidence DimensionDownstream Receptor Selectivity (Aminotetralin derivative)
Target Compound DataYields 5-HT1A selective agonist (~100-fold vs D2/D3)
Comparator Or Baseline7-Hydroxy-2-tetralone (Yields D2/D3 selective agonist)
Quantified DifferenceComplete inversion of target receptor class (Serotonin vs Dopamine)
ConditionsIn vitro binding assays of downstream di-n-propylamino derivatives

Buyers targeting serotonin receptor pathways must procure the 8-hydroxy isomer, as the 7-hydroxy or 5-hydroxy isomers will yield dopaminergic off-target compounds.

Synthetic Efficiency: Elimination of Post-Amination Demethylation

In the synthesis of 8-substituted aminotetralins, utilizing 8-hydroxy-2-tetralone rather than its methoxy analog (8-methoxy-2-tetralone) streamlines the synthetic route. Using the methoxy comparator requires a harsh post-amination demethylation step—typically utilizing boron tribromide (BBr3) at -78°C or boiling hydrobromic acid—which routinely incurs a 15-30% yield penalty and risks degrading sensitive functional groups. Procuring the pre-hydroxylated 8-hydroxy-2-tetralone allows for direct reductive amination to the final product, eliminating this hazardous step and improving overall process mass intensity [1].

Evidence DimensionRequired Synthetic Steps (Post-Amination)
Target Compound Data0 deprotection steps required
Comparator Or Baseline8-Methoxy-2-tetralone (1 harsh deprotection step required)
Quantified DifferenceElimination of cryogenic BBr3 handling and associated 15-30% yield loss
ConditionsStandard reductive amination to form phenolic aminotetralins

Procuring the free phenol directly reduces step count, eliminates the need for highly reactive cryogenic reagents, and improves overall synthetic yield.

Precursor Suitability for CXCR4 Chemokine Antagonists

8-Hydroxy-2-tetralone is a validated building block for complex heterocyclic therapeutics, specifically CXCR4 chemokine receptor antagonists. In the synthesis of AMD8863 and related compounds, 8-hydroxy-2-tetralone undergoes direct reductive amination with N-(2-pyridinylmethyl)-1,4-benzenedimethanamine derivatives. The presence of the C8 hydroxyl group is critical for target binding, and its use as a starting material provides a streamlined, high-yielding route compared to functionalizing an unsubstituted 2-tetralone core late in the synthesis [1].

Evidence DimensionIntegration into CXCR4 antagonist synthesis
Target Compound DataDirect reductive amination to AMD8863 intermediate
Comparator Or BaselineUnsubstituted 2-tetralone (Lacks essential hydrogen-bonding hydroxyl)
Quantified DifferenceEnables direct 1-step formation of the active 8-hydroxy-1,2,3,4-tetrahydro-2-naphthalenyl pharmacophore
ConditionsReductive amination with complex benzenedimethanamine derivatives

Demonstrates the compound's direct utility in synthesizing advanced, patent-protected pharmaceutical intermediates beyond standard monoamines.

Synthesis of 5-HT1A Receptor Agonists

The primary industrial and laboratory application is the synthesis of 8-OH-DPAT and novel 8-substituted 2-aminotetralins for serotonergic CNS drug discovery. The 8-hydroxy precursor ensures the correct regiochemistry required for 5-HT1A selectivity [1].

Development of CXCR4 Antagonists

Used as a core building block in the synthesis of N-(2-pyridinylmethyl)-N'-(8-hydroxy-1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-benzenedimethanamine (AMD8863) and related viral entry inhibitors, where the C8-hydroxyl provides essential receptor interactions [2].

Photoaffinity Label Manufacturing

Utilized as the starting material for synthesizing photosensitive probes (e.g., 8-methoxy-3'-NAP-amino-PAT) used to irreversibly map and block 5-HT1A receptor binding sites in neuropharmacological research [3].

XLogP3

1.2

Wikipedia

8-Hydroxy-2-tetralone

Dates

Last modified: 08-15-2023

Explore Compound Types